molecular formula C10H8Cl2O2 B13302825 1-(2,3-Dichlorophenyl)butane-1,3-dione

1-(2,3-Dichlorophenyl)butane-1,3-dione

Cat. No.: B13302825
M. Wt: 231.07 g/mol
InChI Key: AAEGCBZQXRKFRM-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of butane-1,3-dione, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the acylation of 2,3-dichlorobenzene with butane-1,3-dione under Friedel-Crafts conditions. The reaction typically employs a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the diketone to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Phenyl derivatives with various functional groups.

Scientific Research Applications

1-(2,3-Dichlorophenyl)butane-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3-Dichlorophenyl)butane-1,3-dione exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    1-(2,3-Dichlorophenyl)piperazine: Shares the dichlorophenyl moiety but differs in the core structure, leading to different chemical and biological properties.

    1-(3-Chlorophenyl)butane-1,3-dione: Similar structure with a single chlorine substitution, affecting its reactivity and applications.

Uniqueness: 1-(2,3-Dichlorophenyl)butane-1,3-dione is unique due to the presence of two chlorine atoms on the phenyl ring, which influences its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where such characteristics are desired.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)butane-1,3-dione

InChI

InChI=1S/C10H8Cl2O2/c1-6(13)5-9(14)7-3-2-4-8(11)10(7)12/h2-4H,5H2,1H3

InChI Key

AAEGCBZQXRKFRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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